1H,1H-Perfluorooctylamine hydrochloride

Description

Historical Context and Classification within Perfluoroalkyl Compounds

The development of 1H,1H-Perfluorooctylamine hydrochloride occurred within the broader historical context of perfluoroalkyl compound synthesis, which gained significant momentum during the mid-20th century. Per- and polyfluoroalkyl substances are a group of synthetic organofluorine chemical compounds that have multiple fluorine atoms attached to an alkyl chain. The classification of these compounds has evolved significantly, with different organizations using different definitions for per- and polyfluoroalkyl substances, leading to estimates of between 8,000 and 7 million chemicals within the group.

The historical development of fluorinated compounds gained remarkable progress in the United States during World War II, because uranium hexafluoride was utilized to collect and condense radioactive uranium for production of atomic bombs. This wartime necessity led to the invention of novel equipment, tools, and materials that could tolerate fluorine gas and anhydrous hydrogen fluoride generated during the whole process. The fluorine technologies developed during this period allowed the use of fluorine gas and anhydrous hydrogen fluoride as the most basic electrophilic and nucleophilic reagents for fluorination, respectively.

Within the perfluoroalkyl compound classification system, 1H,1H-Perfluorooctylamine hydrochloride belongs to the polyfluoroalkyl substances subclass. Polyfluoroalkyl substances are distinguished by not being fully fluorinated, instead having a non-fluorine atom, typically hydrogen or oxygen, attached to at least one but not all carbon atoms, while two or more of the remaining atoms in the carbon chain tail are fully fluorinated. The non-fluorinated bond in polyfluoroalkyl molecules creates a weak point that is susceptible to degradation, thus many of these compounds have potential to be transformed into perfluoroalkyl acids.

The compound represents a specialized example of fluorinated amine chemistry, where the perfluoroalkyl chain provides exceptional chemical stability while the terminal amine group offers functional reactivity. This dual nature makes it particularly valuable in applications requiring both chemical inertness and functional group availability.

Nomenclature and Structural Identity

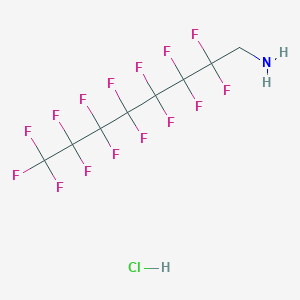

The compound 1H,1H-Perfluorooctylamine hydrochloride possesses a systematic nomenclature that precisely describes its molecular structure and composition. The primary chemical name is 1H,1H-Perfluorooctylamine hydrochloride, with the Chemical Abstracts Service registry number 5678-75-1. The molecular formula is C8H5ClF15N, indicating the presence of eight carbon atoms, five hydrogen atoms, one chlorine atom, fifteen fluorine atoms, and one nitrogen atom. The molecular weight of this compound is 435.561 atomic mass units.

The base compound, 1H,1H-Perfluorooctylamine, carries the Chemical Abstracts Service number 307-29-9 and has the molecular formula C8H4F15N with a molecular weight of 399.10 atomic mass units. The systematic name for the base compound is 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-amine, which precisely describes the position of each fluorine atom along the octyl chain.

Alternative nomenclature includes several synonyms that reflect different naming conventions. These include 1H,1H-Pentadecafluorooctylamine, (2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl)amine, 1,1-Dihydroperfluorooctylamine, and 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluoro-1-octanamine. The linear formula CF3(CF2)6CH2NH2 provides a simplified representation that emphasizes the perfluoroalkyl chain structure.

The structural identity encompasses specific stereochemical and electronic characteristics. The compound features a linear octyl chain where all carbon atoms except the terminal carbon bearing the amine group are fully substituted with fluorine atoms. This creates a highly electronegative perfluoroalkyl segment that imparts unique physicochemical properties. The terminal carbon bears two hydrogen atoms and connects to the amino nitrogen, creating the characteristic 1H,1H-perfluoroalkyl motif.

Table 1: Chemical Identification Data for 1H,1H-Perfluorooctylamine Hydrochloride

Significance in Chemical Research and Industry

1H,1H-Perfluorooctylamine hydrochloride demonstrates significant importance in chemical research and specialized industrial applications due to its unique combination of structural features and resultant properties. The compound serves as an important organic intermediate that can be utilized in agrochemical, pharmaceutical, and dyestuff fields. This versatility stems from the presence of both a highly stable perfluoroalkyl chain and a reactive amino functional group, allowing for diverse chemical transformations while maintaining the beneficial properties imparted by the fluorinated segment.

In industrial contexts, the compound represents part of a broader category of fluorinated intermediates that have found applications across multiple sectors. Per- and polyfluoroalkyl substances are used in almost all industry branches and many consumer products, with more than 200 use categories and subcategories identified for more than 1400 individual compounds in this class. The specific applications of perfluoroalkyl amines include roles in surfactant production, where their unique interfacial properties provide advantages in formulations requiring both hydrophobic and oleophobic characteristics.

The compound's significance extends to specialized research applications where the combination of chemical inertness and functional reactivity proves valuable. The perfluoroalkyl chain provides exceptional thermal stability, chemical resistance, and unique surface properties, while the amine group offers sites for further chemical modification. This dual functionality makes the compound particularly useful in the development of specialty materials, including advanced coatings, surfactants, and functional polymers.

Research into fluorinated compounds has revealed their exceptional properties that led to widespread use. These properties include the ability to lower aqueous surface tension, high hydrophobicity, high oleophobicity, non-flammability, high capacity to dissolve gases, high stability, extremely low reactivity, high dielectric breakdown strength, good heat conductivity, low refractive index, low dielectric constant, ability to generate strong acids, operation at a wide temperature range, low volatility in vacuum, and impenetrability to radiation.

The compound also plays a role in advancing understanding of fluorinated amine chemistry and its applications in specialty chemical synthesis. Research has demonstrated that fluorinated amines can serve as building blocks for more complex molecular architectures, contributing to the development of novel materials with tailored properties for specific applications.

Relationship to PFAS Compound Family

1H,1H-Perfluorooctylamine hydrochloride occupies a specific position within the per- and polyfluoroalkyl substances compound family, representing a functionalized derivative that maintains the characteristic perfluoroalkyl structure while providing reactive amino functionality. The United States Environmental Protection Agency defines per- and polyfluoroalkyl substances in the Drinking Water Contaminant Candidate List 5 as substances that contain at least one of three specific structural features, including R-CF2-CF(R')R where both the -CF2- and -CF- moieties are saturated carbons, and none of the R groups can be hydrogen.

The compound exemplifies the polyfluoroalkyl subcategory of per- and polyfluoroalkyl substances, characterized by partial fluorination rather than complete perfluorination. The nonpolymer per- and polyfluoroalkyl substances class includes two subclasses: perfluoroalkyl substances with fully fluorinated carbon chains and polyfluoroalkyl substances with partly fluorinated carbon chains. 1H,1H-Perfluorooctylamine hydrochloride clearly falls within the polyfluoroalkyl category due to the presence of hydrogen atoms on the terminal carbon bearing the amine group.

Within the broader per- and polyfluoroalkyl substances family structure, the compound represents a functional derivative that can serve as a precursor to other per- and polyfluoroalkyl substances through various chemical transformations. Many polyfluoroalkyl substances have the potential to be transformed into perfluoroalkyl acids through environmental or metabolic processes, as the non-fluorinated bonds in polyfluoroalkyl molecules create weak points susceptible to degradation.

The relationship to perfluoroalkyl acids is particularly relevant, as these compounds represent the terminal degradation products of many per- and polyfluoroalkyl substances. Perfluoroalkyl carboxylic acids are widely used synthetic chemicals known for their exceptional stability and interfacial activity. The degradation pathway from polyfluoroalkyl precursors to perfluoroalkyl acids involves the transformation of functional groups while preserving the perfluoroalkyl chain structure.

Table 2: Classification Within PFAS Family Structure

The compound's position within the per- and polyfluoroalkyl substances family also relates to the broader environmental and regulatory context surrounding these chemicals. Per- and polyfluoroalkyl substances are of concern because of their very high persistence and impacts on human and environmental health. The exceptional stability that makes these compounds valuable in industrial applications also contributes to their environmental persistence, leading to increased regulatory scrutiny and research into their fate and transport.

Understanding the relationship between 1H,1H-Perfluorooctylamine hydrochloride and the broader per- and polyfluoroalkyl substances family provides important context for its chemical behavior, potential applications, and regulatory considerations. The compound shares the fundamental structural characteristics that define per- and polyfluoroalkyl substances while maintaining specific functional properties that distinguish it within this diverse chemical class.

Properties

CAS No. |

5678-75-1 |

|---|---|

Molecular Formula |

C8H5ClF15N |

Molecular Weight |

435.56 g/mol |

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-amine;hydrochloride |

InChI |

InChI=1S/C8H4F15N.ClH/c9-2(10,1-24)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23;/h1,24H2;1H |

InChI Key |

YFCHWDBOGIPKCK-UHFFFAOYSA-N |

SMILES |

C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N.Cl |

Canonical SMILES |

C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Comparative Findings:

Fluorination vs. Hydrocarbon Chains: The perfluorinated chain in 1H,1H-Perfluorooctylamine confers superior hydrophobicity and chemical stability compared to non-fluorinated analogs like octylamine. This makes it ideal for applications requiring moisture resistance, such as TENGs . In contrast, benzylamine hydrochloride’s aromatic structure and solubility make it more suitable for pharmaceutical synthesis .

This suggests that fluorinated chain length and substituents (e.g., iodine) critically influence toxicity.

Passivation Mechanisms: Unlike pyrazine, which chemically binds to defects in perovskite solar cells , 1H,1H-Perfluorooctylamine acts as a physical passivant by forming a nonpolar surface layer. This reduces recombination centers without chemical reactions .

Cost and Availability: The fluorinated amine is more expensive (e.g., $115–$3775/g ) than non-fluorinated analogs like octylamine due to synthesis complexity and fluorine sourcing.

Table 2: Application-Specific Performance

Preparation Methods

EDC-Mediated Condensation for Fluorinated Derivatives

In patent CN113278398B, 1H,1H-perfluorooctylamine is used as a fluorine-containing amine in the preparation of unsaturated fluorine-silicon compounds via an EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) condensation method. The process involves:

- Dissolving 1H,1H-perfluorooctylamine and unsaturated organic silicic acid in dichloromethane.

- Adding EDC, HCl, and HOBT (1-hydroxybenzotriazole) as coupling agents.

- Stirring under ice bath conditions to activate the reaction.

- Adding triethylamine to neutralize and promote the reaction.

- Raising the temperature to room temperature and continuing the reaction.

- Washing, drying, concentrating, and purifying by column chromatography to isolate the fluorosilicone compound.

This method underscores the utility of 1H,1H-perfluorooctylamine as a reactive amine in forming fluorinated derivatives.

Fluorous-Tagged Compound Synthesis

In research focused on fluorous-tagged molecules, 1H,1H-perfluorooctylamine is reacted with fluorescein isothiocyanate (FITC) in ethanol to form fluorous-tagged fluorescent compounds. The procedure includes:

- Dissolving 1H,1H-perfluorooctylamine in ethanol.

- Adding it dropwise to a stirred solution of FITC in ethanol at room temperature.

- Stirring for 24 hours.

- Evaporating the solvent under reduced pressure.

- Purifying the residue by silica gel flash chromatography.

This method achieves high yields (around 93%) of fluorous-tagged compounds, demonstrating the amine's reactivity and suitability for functionalization.

Condensation with Ferrocenecarboxylic Acid for Nanoparticle Applications

Recent studies report the condensation of 1H,1H-perfluorooctylamine with ferrocenecarboxylic acid in anhydrous dimethylformamide (DMF) to produce ferrocenyl-perfluorooctylamine derivatives. The process involves:

- Dissolving 1H,1H-perfluorooctylamine and N,N-diisopropylethylamine in DMF.

- Adding the amine solution dropwise to the activated ferrocenecarboxylic acid solution.

- Stirring at room temperature for 24 hours.

- Monitoring reaction completion by liquid chromatography-mass spectrometry (LCMS).

- Removing solvents by rotary evaporation and coevaporation with toluene.

- Purifying the product by normal phase chromatography using silica gel and an ethyl acetate/hexanes gradient.

This method is used to prepare fluorinated nanoparticles with enhanced stability and membrane permeability, highlighting the advanced applications of 1H,1H-perfluorooctylamine derivatives.

Summary Table of Preparation Methods

Research Findings and Notes

- The multi-step synthesis of 1H,1H-perfluorooctylamine is well-established but requires careful handling of reactive intermediates and fluorinating agents.

- Formation of the hydrochloride salt is a straightforward acid-base reaction improving compound stability and usability.

- The EDC condensation method enables the integration of 1H,1H-perfluorooctylamine into more complex fluorosilicone materials, useful in coatings and adhesives.

- Fluorous tagging via reaction with FITC demonstrates the amine's utility in biomedical imaging and material science.

- The condensation with ferrocenecarboxylic acid to form nanoparticles illustrates cutting-edge applications in drug delivery and molecular engineering.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 1H,1H-Perfluorooctylamine hydrochloride?

- Synthesis : The compound is synthesized via fluorination of alkylamine precursors, leveraging its role as an intermediate in agrochemical, pharmaceutical, and dyestuff industries. Key steps include controlled fluorination under inert conditions to ensure high purity .

- Characterization : Use nuclear magnetic resonance (NMR) to confirm fluorine substitution patterns and gas chromatography-mass spectrometry (GC-MS) for purity assessment. The CAS Registry Number (307-29-9) should be validated using the check-digit algorithm: (5×3 + 4×0 + 3×7 + 2×2 + 1×9) mod 10 = 9 .

Q. What safety protocols are essential when handling 1H,1H-Perfluorooctylamine hydrochloride?

- Handling : Wear nitrile gloves, goggles, and a lab coat in a fume hood. The compound is corrosive (C) and harmful (Xn), with risks of eye/respiratory irritation (R36/37/38) and toxicity upon ingestion (R22) .

- Decontamination : Use methanol or ethanol for spills, followed by water rinsing. Avoid prolonged skin contact due to fluorinated compound persistence .

Q. How should the compound be stored to maintain stability?

- Store in airtight, light-resistant containers at 4°C. Exposure to air or moisture leads to hydrolysis, reducing purity (e.g., from 97% to <90% within weeks if improperly sealed) .

Advanced Research Questions

Q. How does the compound’s environmental impact as a potential greenhouse gas reconcile with its small-scale research use?

- While 1H,1H-Perfluorooctylamine is classified as a potent, long-lived greenhouse gas (GWP >10,000), its environmental footprint in research is mitigated by low usage rates (e.g., µg–mg quantities) and strict disposal protocols. Quantify emissions via gas-phase infrared spectroscopy in controlled studies .

Q. What methodologies optimize its use in surface modification for superhydrophobic materials?

- Procedure : Functionalize nylon 6,6 by immersing polyacrylic acid-grafted substrates in a 1H,1H-Perfluorooctylamine/methanol solution (0.03 g/L) for 2 hours. Post-treatment SEM analysis confirms nano-scale roughness, achieving water contact angles >150° (Cassie-Baxter model) .

- Validation : Track fluorination efficiency via X-ray photoelectron spectroscopy (XPS) to measure F/C atomic ratios (~1.5–2.0 for optimal hydrophobicity) .

Q. How does passivation with this compound improve NH₃ measurement in atmospheric studies?

- Passivation : Coat instrument flow paths (e.g., PFA tubing) with 1H,1H-Perfluorooctylamine to prevent NH₃ adsorption. This reduces response time from >10 s to <2 s, critical for airborne measurements (e.g., WE-CAN wildfire campaign). Validate using Allan deviation analysis (1σ precision: 60 ppt at 1 Hz) .

Q. What analytical techniques address stability issues during long-term experimental use?

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH) with HPLC monitoring. Degradation products (e.g., perfluorooctanoic acid) are quantified via ion-pair chromatography. Use inert gas purging (N₂/Ar) during storage to minimize hydrolysis .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.